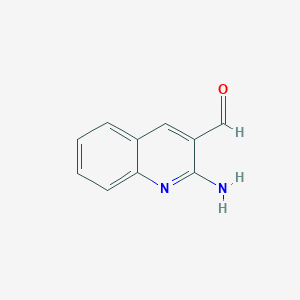

2-Aminoquinoline-3-carbaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H8N2O |

|---|---|

Molekulargewicht |

172.18 g/mol |

IUPAC-Name |

2-aminoquinoline-3-carbaldehyde |

InChI |

InChI=1S/C10H8N2O/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H,(H2,11,12) |

InChI-Schlüssel |

PIIZROVJGVZIOL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Aminoquinoline 3 Carbaldehyde and Its Precursors

Classical Approaches for 2-Aminoquinoline-3-carbaldehyde Synthesis

The traditional synthesis of the this compound core often relies on well-established reactions that build the quinoline (B57606) ring system, followed by functional group manipulations.

Friedländer Reaction and its Variations for Quinoline Core Formation

The Friedländer synthesis is a cornerstone in quinoline chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comorganic-chemistry.org This acid- or base-catalyzed reaction proceeds through an initial aldol (B89426) or Schiff base formation, followed by cyclodehydration to yield the quinoline ring. wikipedia.orgorganicreactions.org

The general mechanism can proceed via two pathways. In the first, a 2-amino substituted carbonyl compound reacts with another carbonyl compound in a rate-limiting aldol addition. The resulting adduct then undergoes dehydration to form an unsaturated carbonyl intermediate, which subsequently forms an imine that cyclizes to the quinoline. Alternatively, the initial step can be the formation of a Schiff base, followed by an aldol reaction and subsequent elimination to form the quinoline ring system. wikipedia.org

Variations of the Friedländer synthesis, such as the Pfitzinger and Niementowski reactions, expand its utility by using different starting materials like isatic acid or anthranilic acid to produce quinoline derivatives. organicreactions.org Catalysts for the Friedländer reaction are diverse and include trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org The reaction conditions typically involve heating the reactants, with or without a solvent. organicreactions.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| o-Aminobenzaldehyde | Acetaldehyde | Sodium hydroxide | Quinoline | organicreactions.org |

| 2-Aminoaryl ketones | Ketones with α-methylene group | Acid or Base | Substituted Quinolines | jk-sci.comorganic-chemistry.org |

| 2-Aminobenzaldehydes | Ketones | Trifluoroacetic acid, toluenesulfonic acid, iodine, Lewis acids | Quinoline derivatives | wikipedia.org |

Reductive Cyclization Strategies Utilizing Nitrocyano Olefins

A significant pathway to this compound involves the reductive cyclization of precursors such as 2-nitro-β-aminocinnamonitriles or related nitrocyano olefins. This approach leverages the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.

The use of zinc dust in acetic acid is a classical and cost-effective method for the reduction of various functional groups. organic-chemistry.org While direct examples for the synthesis of this compound from a nitrocyano olefin precursor using this specific reagent combination are not extensively detailed in the provided search results, the methodology is well-established for the reduction of nitro groups and conjugated double bonds. organic-chemistry.org This method's mildness and high efficiency in related reductions, such as the conversion of N-acyl-2,3-dihydro-4-pyridones to N-acyl-4-piperidones, suggest its potential applicability in the reductive cyclization of appropriately substituted nitro precursors to form the quinoline ring. organic-chemistry.org

Low-valent titanium reagents, generated in situ from precursors like TiCl₄ and a reducing agent such as zinc powder, are powerful tools for reductive coupling and cyclization reactions. researchgate.netthieme-connect.com These reagents are known to mediate the McMurry coupling of aldehydes and ketones and can effect the reductive cyclization of dicarbonyl compounds. researchgate.netnih.gov Their application can be extended to the synthesis of heterocyclic compounds. For instance, low-valent titanium has been used in the reductive cyclization of o-nitrobenzamides with ketones to form quinazolin-4-(3H)-ones. acs.org This reactivity profile suggests that low-valent titanium could be employed for the reductive cyclization of a suitably designed nitro-carbonyl or nitro-nitrile precursor to yield the 2-aminoquinoline (B145021) scaffold.

Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reducing agent widely used in organic synthesis for its ability to promote a variety of reductive coupling reactions under mild conditions. nih.govwikipedia.orgacs.org SmI₂ is effective in reducing a range of functional groups, including organic halides, carbonyls, and nitro compounds. wikipedia.org Its application in carbon-carbon bond formation is particularly noteworthy, including intramolecular ketyl-olefin couplings to form carbocycles. nih.gov The reagent's ability to reduce nitro groups to hydroxylamines or amines, combined with its capacity for mediating cyclization reactions, makes it a strong candidate for the synthesis of this compound from nitro-substituted acyclic precursors. wikipedia.org SmI₂-mediated reductive coupling of α,β-unsaturated esters with carbonyl compounds is a known route to γ-lactones, showcasing its utility in forming heterocyclic rings. rsc.org

| Reductive Method | Precursor Type | General Outcome | Reference |

| Zinc/Acetic Acid | Nitro compounds, conjugated systems | Reduction and potential cyclization | organic-chemistry.org |

| Low-Valent Titanium | Dicarbonyls, nitro-carbonyls | Reductive coupling and cyclization | researchgate.netacs.org |

| Samarium(II) Iodide | Nitro compounds, carbonyls, unsaturated esters | Reductive coupling and cyclization | nih.govwikipedia.orgrsc.org |

Multicomponent Reaction (MCR) Approaches for this compound Derivatives

Multicomponent reactions (MCRs) have become a powerful and efficient strategy for the synthesis of complex molecules like quinoline derivatives from simple starting materials in a single step. rsc.org These reactions are characterized by high atom economy and the ability to generate structural diversity. rsc.org

Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of various quinoline scaffolds. rsc.org The Doebner reaction, a variation of the Doebner-von Miller reaction, is a notable MCR for synthesizing quinolines. It typically involves the reaction of an aniline (B41778), an α,β-unsaturated aldehyde or ketone, and pyruvic acid. nih.gov A key intermediate in some MCR pathways to substituted quinolines is 2-chloroquinoline-3-carbaldehyde (B1585622), which can be synthesized via the Vilsmeier-Haack formylation of N-arylacetamides. benthamdirect.comnih.govchemijournal.com This intermediate then serves as a versatile building block in one-pot multicomponent reactions to produce a wide array of 2-aminoquinoline derivatives. benthamdirect.comnih.gov For example, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, malononitrile (B47326) or cyanoacetamide, and ammonium (B1175870) acetate (B1210297) has been described for the synthesis of functionalized benzo[b] jk-sci.combenthamdirect.comnaphthyridine derivatives, which are structurally related to substituted 2-aminoquinolines. researchgate.net

| MCR Type | Starting Materials Example | Product Type | Reference |

| Doebner Reaction | Pyruvic acid, 4-fluoroaniline, 4-(2′-fluorophenyl)benzaldehyde | Quinoline-4-carboxylic acid derivative | nih.gov |

| One-pot three-component | 2-Chloroquinoline-3-carbaldehyde, malononitrile, ammonium acetate | Functionalized benzo[b] jk-sci.combenthamdirect.comnaphthyridine | researchgate.net |

| Ugi-4CR | 2-Chloroquinoline-3-carbaldehydes, 2-aminophenol, acids, isocyanides | Benzo wikipedia.orgresearchgate.netbenthamdirect.comresearchgate.netoxazepino[7,6-b]quinolines | nih.gov |

Copper-Catalyzed Convergent Assembly from Multiple Precursors

The copper-catalyzed convergent assembly represents a powerful strategy for the synthesis of this compound and its precursors. This methodology allows for the construction of the quinoline core from multiple, readily available starting materials in a single, efficient step. While specific examples focusing solely on the direct synthesis of this compound via this method are not extensively detailed in the provided results, the general principles of convergent synthesis are well-established in quinoline chemistry. These reactions typically involve the bringing together of an aniline derivative, an aldehyde, and a third component that provides the remaining atoms for the quinoline ring, all facilitated by a copper catalyst. The catalyst plays a crucial role in activating the substrates and promoting the necessary bond formations for cyclization and aromatization.

One-Pot Condensation Reactions for Scaffold Construction

One-pot condensation reactions are a cornerstone in the synthesis of the 2-aminoquinoline scaffold, offering an efficient and atom-economical approach. benthamdirect.com These reactions often involve the condensation of o-aminoaldehydes with active methylene (B1212753) compounds in the presence of a base. A notable precursor, 2-chloroquinoline-3-carbaldehyde, is frequently synthesized via the Vilsmeier-Haack formylation of N-arylacetamides. benthamdirect.comresearchgate.net This intermediate can then be converted to this compound. benthamdirect.com

Another significant one-pot approach is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method and its variations are widely used for constructing the quinoline ring system. Multicomponent reactions (MCRs) also feature prominently, allowing for the assembly of the 2-aminoquinoline core from three or more starting materials in a single operation. benthamdirect.com For instance, a three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasound irradiation in the presence of SnCl₂·2H₂O has been reported for the synthesis of 2-substituted quinolines. researchgate.net

| Reaction Type | Key Starting Materials | Catalyst/Conditions | Significance |

| Friedländer Condensation | 2-aminoaryl aldehydes/ketones, active methylene compounds | Basic medium | Fundamental method for quinoline synthesis. |

| Vilsmeier-Haack Reaction | N-arylacetamides, POCl₃, DMF | - | Key for synthesizing 2-chloroquinoline-3-carbaldehyde precursor. researchgate.net |

| Multicomponent Reaction | Aniline, aldehydes, ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O, ultrasound | Efficient and rapid synthesis of 2-substituted quinolines. researchgate.net |

Advanced Synthetic Techniques for this compound and Analogs

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, selectivity, and environmental footprint of chemical transformations. These methods have been successfully applied to the synthesis of this compound and its analogs.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. acs.orgresearchgate.net In the context of quinoline synthesis, microwave assistance has been employed in various key steps. For example, the conversion of 2-chloro-3-formylquinolines to 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes can be achieved by microwave irradiation with acetic acid and sodium acetate. nih.gov

Microwave-assisted one-pot, three-component reactions are particularly noteworthy for their efficiency in constructing complex heterocyclic systems. acs.orgbeilstein-journals.orgnih.gov These reactions can bring together diverse starting materials, such as formyl-quinolines, primary heterocyclic amines, and cyclic 1,3-diketones, to rapidly generate libraries of quinoline-hybrid molecules. acs.org The use of microwave irradiation in these multicomponent strategies significantly accelerates the reaction, often completing in minutes what might take hours under conventional conditions. beilstein-journals.org

| Reaction | Starting Materials | Conditions | Advantages |

| Conversion to 2-oxo-quinoline-3-carbaldehydes | 2-chloro-3-formylquinolines, acetic acid, sodium acetate | Microwave irradiation (320 W) | Rapid conversion. nih.gov |

| Three-component synthesis of quinoline hybrids | Formyl-quinolines, aminopyrimidines, cyclic diketones | DMF, Microwave irradiation (125–135 °C, 250 W) | Efficient, catalyst-free, one-pot procedure. acs.org |

| Aldol Condensation | Aldehydes, Ketones | Acid-catalyzed, Microwave-assisted | Rapid generation of chalcone (B49325) intermediates for further elaboration. nih.gov |

Ultrasound-Assisted Synthetic Routes

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. usp.br This technique has been successfully applied to the synthesis of quinoline derivatives, often resulting in improved reaction rates and yields. researchgate.netusp.brbeilstein-journals.org

A notable example is the ultrasound-assisted, one-pot, three-component synthesis of 2-substituted quinolines from aniline, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst. researchgate.net This method highlights the potential for greener synthesis by utilizing water as a solvent and an energy-efficient activation method. Ultrasound has also been employed in the Strecker synthesis of α-(arylamino)acetonitrile derivatives, demonstrating its broader applicability in the synthesis of substituted amino compounds that could serve as precursors or analogs. beilstein-journals.org The use of ultrasound can significantly shorten reaction times compared to silent (non-sonicated) reactions. usp.br

Palladium-Catalyzed Carbonylation of Halo-Aminoquinolines

Palladium-catalyzed carbonylation reactions are a powerful method for introducing a carbonyl group into an aromatic ring. nih.gov This strategy is particularly relevant for the synthesis of quinoline-3-carbaldehydes from the corresponding 3-haloquinoline precursors. The reaction typically involves the treatment of a haloquinoline with carbon monoxide and a suitable reducing agent in the presence of a palladium catalyst.

While direct examples for the carbonylation of a halo-aminoquinoline to this compound are not explicitly detailed, the general methodology is well-established for a wide range of aryl halides. nih.govnih.gov The process involves the oxidative addition of the haloquinoline to a palladium(0) complex, followed by migratory insertion of carbon monoxide to form an acylpalladium intermediate. Subsequent reductive elimination yields the desired aldehyde. The efficiency and selectivity of these reactions are highly dependent on the choice of ligands, bases, and reaction conditions. nih.gov This method offers a direct route to the carbaldehyde functionality, which is a key structural feature of the target molecule.

Nucleophilic Aromatic Substitution in Aminoquinoline Synthesis

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the introduction of an amino group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the context of 2-aminoquinoline synthesis, this reaction is often employed by displacing a leaving group, such as a halide, at the 2-position of the quinoline ring with an amine nucleophile.

The precursor, 2-chloroquinoline-3-carbaldehyde, serves as an excellent substrate for this reaction. benthamdirect.comresearchgate.net The electron-withdrawing nature of the aldehyde group at the 3-position and the nitrogen atom within the quinoline ring activate the 2-position towards nucleophilic attack. The reaction of 2-chloroquinoline-3-carbaldehyde with an amine or ammonia (B1221849) source would lead directly to the formation of this compound. This transformation is a common and practical method for accessing 2-aminoquinolines from their 2-halo counterparts. benthamdirect.com The reactivity in SNA_r reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent. mdpi.comucsf.edu

Synthesis of Key Intermediates for this compound

The pathway to this compound often proceeds through a crucial intermediate, 2-chloroquinoline-3-carbaldehyde. The subsequent sections detail the synthesis of this and other vital precursors.

Vilsmeier-Haack Formylation in 2-Chloroquinoline-3-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of aromatic and heteroaromatic compounds, leading to the formation of aldehydes. ijsr.net This reaction is particularly instrumental in the synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilides. niscpr.res.in The process involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). rsc.org

The reaction mechanism commences with the electrophilic substitution of an electron-rich aromatic compound with an iminium salt derived from the formamide (B127407) and acid chloride. ijsr.net Subsequent alkaline hydrolysis of the intermediate yields the aldehyde. ijsr.net For the synthesis of 2-chloroquinoline-3-carbaldehydes, N-arylacetamides are subjected to Vilsmeier-Haack cyclization. niscpr.res.inresearchgate.net The reaction conditions can be optimized by adjusting the molar ratios of the reactants. For instance, a molar ratio of 1:3:12 for acetanilide, DMF, and POCl₃, respectively, in the absence of a solvent has been found to be effective. rroij.com

The reaction is generally carried out by adding POCl₃ dropwise to a solution of the N-arylacetamide in DMF at a low temperature (0-5 °C), followed by heating the mixture. niscpr.res.inrsc.org The reaction time and temperature can vary depending on the substituents on the acetanilide. For example, methyl-substituted quinolines may require longer heating periods of 4-10 hours. chemijournal.comchemijournal.com Upon completion, the reaction mixture is typically poured into ice-water to precipitate the 2-chloroquinoline-3-carbaldehyde product. ijsr.netrsc.org The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization and leads to good yields of the corresponding quinolines. niscpr.res.inresearchgate.net

Below is a table summarizing the reaction conditions for the synthesis of various 2-chloroquinoline-3-carbaldehyde derivatives using the Vilsmeier-Haack reaction.

| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Reference |

| Acetanilide | POCl₃, DMF | 0-5 °C, then 75-80 °C for 8h | 2-chloroquinoline-3-carbaldehyde | - | rsc.org |

| Substituted Acetanilides | POCl₃, DMF | 0-5 °C, then 80-90 °C for 4h | Substituted 2-chloroquinoline-3-carbaldehydes | 60-80 | chemijournal.comchemijournal.com |

| N-phenylacetamide | POCl₃, DMF | 0-5 °C, then reflux for 2-9h | 2-chloroquinoline-3-carbaldehyde | - | rroij.com |

| N-arylacetamides | POCl₃, DMF | 0-5 °C, then 90 °C | 2-chloro-3-formylquinolines | Good to moderate | niscpr.res.in |

| Acetanilide | POCl₃, DMF | 273 K, then 353 K for 15h | 2-chloroquinoline-3-carbaldehyde | - | iucr.org |

| 4-Substituted-1-phenylethanone oximes | POCl₃, DMF | 60 °C for 16h | 6-substituted-2-chloroquinoline-3-carbaldehydes | - | ijsr.net |

Table built with data from multiple sources. ijsr.netniscpr.res.inrroij.comrsc.orgchemijournal.comchemijournal.comiucr.org

Halogenation Strategies for Quinoline Precursors

The introduction of halogen atoms into the quinoline ring is a critical step in the synthesis of many functionalized derivatives. While direct halogenation of quinoline can be challenging due to issues with regioselectivity, several strategies have been developed to achieve site-selective halogenation. nih.gov

One approach involves the electrophilic cyclization of N-(2-alkynyl)anilines using halogenating agents like iodine monochloride (ICl), iodine (I₂), and bromine (Br₂). This method provides 3-halo-substituted quinolines under mild conditions. nih.gov For instance, using two equivalents of ICl in acetonitrile (B52724) at room temperature affords the corresponding 3-iodoquinolines. nih.gov

Another strategy focuses on the direct C-H halogenation of the quinoline core. Metal-free protocols have been established for the C5-H halogenation of 8-substituted quinolines using reagents like trihaloisocyanuric acid. rsc.org This method is operationally simple, proceeds at room temperature, and offers high regioselectivity. rsc.orgresearchgate.net For the synthesis of 2-haloquinolines, nucleophilic substitution reactions are often employed, where a leaving group at the 2-position, such as a chloro group, is displaced by a halide. iust.ac.ir The reactivity of halogens on the quinoline ring varies depending on their position; halogens at the 2- and 4-positions are more susceptible to nucleophilic attack. iust.ac.ir

The following table outlines different halogenation methods for quinoline precursors.

| Quinoline Derivative | Halogenating Agent | Position of Halogenation | Reaction Conditions | Reference |

| 8-Substituted Quinolines | Trihaloisocyanuric acid | C5 | Room temperature | rsc.orgresearchgate.net |

| N-(2-alkynyl)anilines | ICl, I₂, Br₂ | C3 | Room temperature | nih.gov |

| Pyridine (B92270) N-oxides | PHal₃ or P(O)Hal₃ | C4 | - | nih.gov |

| Quinoline Hydrochloride | Br₂ | - | - | iust.ac.ir |

Table built with data from multiple sources. nih.govrsc.orgresearchgate.netiust.ac.irnih.gov

Preparation of Cyanoacetamide Derivatives as Building Blocks

Cyanoacetamide and its derivatives are versatile reagents in organic synthesis, serving as precursors for a wide array of heterocyclic compounds. researchgate.nettubitak.gov.tr Their utility stems from the presence of a reactive methylene group, a cyano group, and a carbonyl group, which can all participate in various chemical transformations. researchgate.nettubitak.gov.tr

A common and economical method for the synthesis of N-substituted cyanoacetamides involves the reaction of primary or secondary amines with alkyl cyanoacetates. researchgate.nettubitak.gov.tr For example, reacting ethyl cyanoacetate (B8463686) with an amine, often with heating, yields the corresponding cyanoacetamide. tubitak.gov.tr Another route is the reaction of amines with cyanoacetic acid. researchgate.net Cyanoacetamide itself can be prepared by reacting ethyl cyanoacetate with aqueous ammonia. orgsyn.org

These cyanoacetamide derivatives are crucial starting materials for various multicomponent reactions. For instance, the Gewald reaction, which involves the reaction of a cyanoacetamide, an aldehyde or ketone, and elemental sulfur, produces 2-aminothiophene-3-carboxamides. nih.gov Knoevenagel condensation of cyanoacetamides with aldehydes is another important transformation that yields α,β-unsaturated products. acs.org

The following table summarizes methods for the preparation of cyanoacetamide derivatives.

| Starting Materials | Reagents/Conditions | Product | Reference |

| Ethyl cyanoacetate, Aqueous ammonia | Ice-salt mixture | Cyanoacetamide | orgsyn.org |

| Arylamines, Ethyl cyanoacetate | Fusion at 150 °C | Cyanoacetanilide derivatives | tubitak.gov.tr |

| Methyl cyanoacetate, Primary or secondary amine | Mixing | N-substituted cyanoacetamides | nih.gov |

| Amines, Alkyl cyanoacetates/Cyanoacetic acid | Various conditions | Cyanoacetamide derivatives | researchgate.net |

Table built with data from multiple sources. researchgate.nettubitak.gov.trorgsyn.orgnih.gov

Chemical Reactivity and Transformation of 2 Aminoquinoline 3 Carbaldehyde

Functional Group Interconversions of the Carbaldehyde Moiety

The carbaldehyde group is readily susceptible to both oxidation and reduction, providing access to quinoline (B57606) derivatives with different oxidation states at the C3 position, namely carboxylic acids and alcohols.

The aldehyde functional group of 2-aminoquinoline-3-carbaldehyde can be oxidized to the corresponding carboxylic acid, yielding 2-aminoquinoline-3-carboxylic acid. This transformation is a common reaction in organic synthesis. organic-chemistry.org While specific studies detailing the oxidation of this compound are not extensively documented, a variety of standard oxidizing agents are known to effectively convert aldehydes to carboxylic acids under mild conditions, which would be applicable here. organic-chemistry.org The resulting 2-aminoquinoline-3-carboxylic acid and its esters are known compounds, used as precursors in the synthesis of other derivatives. nih.gov

Common methods for the oxidation of aldehydes include the use of reagents such as potassium permanganate, chromic acid, or milder options like pyridinium (B92312) chlorochromate (PCC) in the presence of a co-oxidant. organic-chemistry.org

Table 1: Common Reagents for Aldehyde Oxidation

| Oxidizing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, then acidification | Powerful oxidant, can sometimes cleave other functional groups. |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or organic solvent | A stable, versatile, and environmentally benign oxidant. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) | Catalytic amount, O₂ (aerobic) | An organocatalytic system that avoids heavy metals. organic-chemistry.org |

The reduction of the carbaldehyde group in this compound to a primary alcohol affords (2-aminoquinolin-3-yl)methanol. This conversion is typically achieved with high efficiency using metal hydride reducing agents. libretexts.orgchemguide.co.uk The two most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org

Sodium borohydride is a milder, more selective reagent that can be used in protic solvents like methanol (B129727) or ethanol. chemguide.co.uk Lithium aluminium hydride is a much stronger reducing agent and reacts violently with protic solvents, requiring the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The reduction of a related heterocyclic aldehyde, tetrazolo[1,5-a]quinoline-4-carbaldehyde, with sodium borohydride in methanol has been reported to successfully yield the corresponding alcohol, illustrating the applicability of this method to the quinoline scaffold. nih.gov Generally, the reduction of an aldehyde leads to a primary alcohol. chemguide.co.uk

Table 2: Comparison of Common Hydride Reducing Agents for Aldehyde Reduction

| Reagent | Formula | Reactivity & Selectivity | Typical Solvents | Workup |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Milder, reduces aldehydes and ketones. | Methanol, Ethanol | Hydrolytic workup is often automatic with the solvent system. libretexts.org |

Reactions Involving the Amino Group

The amino group at the C2 position of the quinoline ring is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation and sulfonylation.

The amino group of this compound can be acylated to form the corresponding N-acyl derivative (an amide). This reaction typically involves treating the aminoquinoline with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. While literature specifically detailing the acylation of this compound is limited, studies on closely related compounds provide a strong precedent. For instance, the chemoselective acylation of 2-amino-8-quinolinol has been developed. rsc.org In that work, selective N-acylation at the C2 position was achieved by reacting the dianion of the starting material with less reactive acyl imidazolides or esters, demonstrating that the amino group on the quinoline ring can be effectively functionalized. rsc.org

Table 3: Typical Reagents for N-Acylation

| Acylating Agent | Typical Base | Solvent |

|---|---|---|

| Acyl Chloride (R-COCl) | Pyridine (B92270), Triethylamine (B128534) | Dichloromethane, THF |

| Acid Anhydride ((R-CO)₂O) | Pyridine, DMAP (cat.) | Dichloromethane, THF |

Analogous to acylation, the C2-amino group can undergo sulfonylation upon reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, tosyl chloride) to yield a sulfonamide. This is a standard transformation for aromatic amines, typically conducted in the presence of a base like pyridine, which acts as both a solvent and a catalyst, and also neutralizes the hydrochloric acid formed during the reaction. While direct C-H sulfonylation of the quinoline ring at other positions is known, the direct N-sulfonylation of the 2-amino group follows general principles of amine chemistry. researchgate.netacs.org The resulting N-(3-formylquinolin-2-yl)sulfonamide retains the aldehyde functionality for further synthetic elaboration.

Cyclization and Ring-Forming Reactions of this compound Derivatives

The juxtaposition of the amino and aldehyde groups in this compound makes it an ideal precursor for intramolecular and intermolecular cyclization reactions to form fused polycyclic systems. A prominent example is its use in the Friedländer annulation. wikipedia.orgorganic-chemistry.org

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl). organic-chemistry.org In the case of this compound, it serves as the o-aminoaldehyde component. Reaction with various active methylene (B1212753) compounds, such as ketones, in a basic medium leads to the formation of benzo[b] nih.govrsc.orgnaphthyridines, which are nitrogen-containing fused aromatic ring systems. researchgate.net This reaction provides a direct and efficient route to constructing these complex heterocyclic scaffolds. researchgate.net

Table 4: Friedländer Condensation of this compound with Active Methylene Compounds

| Active Methylene Compound | Base/Catalyst | Product | Reference |

|---|---|---|---|

| Acetophenone | Sodium Hydroxide (NaOH) | 2-Phenylbenzo[b] nih.govrsc.orgnaphthyridine | researchgate.net |

| 4-Methylacetophenone | Sodium Hydroxide (NaOH) | 2-(p-Tolyl)benzo[b] nih.govrsc.orgnaphthyridine | researchgate.net |

| 4-Methoxyacetophenone | Sodium Hydroxide (NaOH) | 2-(4-Methoxyphenyl)benzo[b] nih.govrsc.orgnaphthyridine | researchgate.net |

Intramolecular Cyclization Pathways

The inherent reactivity of this compound and its derivatives allows for several intramolecular cyclization pathways. These reactions typically involve the interaction of the amino and aldehyde functionalities, or derivatives thereof, to form new heterocyclic rings fused to the quinoline core.

One notable example involves the intramolecular cyclization of Schiff bases derived from this compound. For instance, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) yields the corresponding Schiff base. Subsequent heating of this intermediate in nitrobenzene (B124822) with a catalytic amount of pyridine promotes an intramolecular cyclization to afford 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline nih.gov. This transformation highlights how the amino and aldehyde groups, after initial reaction, can engage in a ring-closing process to generate a new fused pyrazole (B372694) ring.

Furthermore, derivatives of this compound can undergo intramolecular 1,3-dipolar cycloaddition reactions. Azomethine ylides generated from these derivatives can cyclize to form pyrido[2,3-b]quinolines, demonstrating another facet of the intramolecular reactivity of this scaffold eurekaselect.com. These pathways underscore the utility of this compound as a precursor for constructing complex polycyclic aromatic systems through controlled intramolecular ring-formation strategies.

Cyclocondensation Reactions to Fused Heterocycles

Cyclocondensation reactions of this compound are particularly valuable for the synthesis of a variety of fused heterocyclic systems. These reactions typically involve the condensation of the amino and aldehyde groups with a third reactant, which provides the necessary atoms to complete the new heterocyclic ring.

Formation of Pyrimido[4,5-b]quinolines

The synthesis of pyrimido[4,5-b]quinolines, which are structurally analogous to flavins, is a well-established transformation of this compound and its derivatives. These reactions often proceed through the condensation of the o-aminoaldehyde functionality with reagents containing a urea (B33335) or amidine moiety.

For example, the reaction of 2-chloro-3-formylquinoline with reagents such as amidine, urea, or thiourea (B124793) leads to the formation of the pyrimido[4,5-b]quinoline ring system researchgate.net. Similarly, multicomponent reactions involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) have been effectively catalyzed by various systems, including trityl chloride, to produce pyrimido[4,5-b]quinolines in high yields researchgate.net. Another approach involves the reaction of 2-chloroquinoline-3-carbaldehydes with 2-aminobenzimidazole (B67599) in the presence of potassium carbonate in DMF to yield benzoimidazopyrimido[4,5-b]quinolone derivatives.

A particularly efficient method for the synthesis of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones involves the base-catalyzed cyclization of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride researchgate.net. This method can be extended to the corresponding 3-formyl derivatives for the synthesis of pyrimido-annulated quinolines.

| Starting Material | Reagent(s) | Product | Catalyst/Conditions |

| 2-Chloro-3-formylquinoline | Amidine, Urea, or Thiourea | Pyrimido[4,5-b]quinoline derivatives | - |

| Aldehyde, Dimedone, 6-Amino-1,3-dimethyluracil | - | Pyrimido[4,5-b]quinoline derivatives | Trityl Chloride |

| 2-Chloroquinoline-3-carboxaldehydes | 2-Aminobenzimidazole | Benzoimidazopyrimido[4,5-b]quinolone derivatives | K2CO3 in DMF |

| 2-Chloroquinoline-3-carbonitriles | Guanidine hydrochloride | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones | t-BuOK |

Synthesis of Benzojocpr.comnih.govnaphthyridines

The Friedländer annulation is a classical and efficient method for the synthesis of quinolines and related nitrogen-containing heterocycles. In the context of this compound, this reaction provides a direct route to benzo[b] jocpr.comkoreascience.krnaphthyridines, a class of benzo jocpr.comnih.govnaphthyridines.

This synthesis involves the condensation of this compound with a compound containing an activated methylene group, such as a ketone or a nitrile, in the presence of a base. For instance, the reaction of this compound with various active methylene compounds in a basic medium leads to the formation of a series of benzo[b] jocpr.comkoreascience.krnaphthyridines researchgate.net. This transformation is a powerful tool for constructing this specific tetracyclic framework, which has applications in materials science due to its fluorescence properties researchgate.net.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Active methylene compounds (e.g., ketones, nitriles) | Benzo[b] jocpr.comkoreascience.krnaphthyridines | Friedländer Condensation |

Construction of Pyrido[3,2-b]pyridine Analogs

The versatile reactivity of the this compound scaffold can be harnessed to construct analogs of pyrido[3,2-b]pyridines, such as pyrido[3,2-h]quinolines. These syntheses often involve a multi-step sequence starting from a suitable quinoline precursor.

A notable route to pyrido[3,2-h]quinoline derivatives involves a process that can be conceptually linked to the reactivity of o-aminoaldehydes. For example, the synthesis of l-ethyl-4-oxo-pyrido[3,2-h]quinoline-3-carboxylic acid begins with the reaction of an appropriately substituted aminoquinoline with diethyl ethoxymethylenemalonate. The resulting intermediate is then thermally cyclized to form the ethyl pyrido[3,2-h]-4-quinolone-3-carboxylate, which is subsequently ethylated and hydrolyzed to yield the final product koreascience.kr. While not a direct cyclocondensation of this compound, this pathway illustrates how the core structure can be elaborated to access these complex fused pyridine systems.

Derivatization to Spiro-pyrimidoquinolinones

The synthesis of spiro-pyrimidoquinolinones represents a more complex transformation that can be achieved from derivatives of this compound. Specifically, research has shown the synthesis of spiro-pyrimido[4,5-b]quinolines through the condensation of 2-aminoquinoline-3-carboxamide (B1276296) with cyclic ketones in the presence of zinc chloride jocpr.com.

Although this particular synthesis starts from the carboxamide derivative rather than the carbaldehyde, it highlights the potential of the 2-amino-3-substituted quinoline framework to participate in spirocyclization reactions. The formation of the spiro center involves the reaction of the amide nitrogen and the C4 position of the quinoline ring with the cyclic ketone, leading to a complex, three-dimensional heterocyclic system.

Rearrangements to Pyrimido[1,2-a]quinolines

The synthesis of pyrimido[1,2-a]quinolines from precursors related to this compound can proceed through a rearrangement pathway. A reported method involves the rearrangement of N-quinolinylisoxazol-5(2H)-ones researchgate.net.

This process begins with the reaction of 2-chloroquinoline (B121035) derivatives with ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate to form N-quinolinyl isoxazolones. These intermediates, when treated with a mild base such as triethylamine in chloroform, undergo an intramolecular cyclization and rearrangement to yield pyrimido[1,2-a]quinoline derivatives in good to excellent yields researchgate.net. This synthetic strategy offers a unique approach to this class of fused heterocycles, relying on the inherent reactivity of the quinoline and isoxazolone rings to drive the transformation.

1,3-Dipolar Cycloaddition Reactions

The synthesis of 2-aminoquinolines can be accomplished through several chemical reactions, including 1,3-dipolar cycloaddition. benthamdirect.comingentaconnect.com While direct examples involving this compound as the primary substrate in 1,3-dipolar cycloadditions are not extensively detailed in the reviewed literature, the reactivity of closely related derivatives highlights the potential of this approach. For instance, multicomponent reactions of 2-chloro-3-formylquinolines, which are precursors to or derivatives of this compound, with methylglycine and formaldehyde (B43269) result in the formation of chloroquinolinyl-oxazolidine derivatives. nih.gov This transformation proceeds via a 1,3-dipolar cycloaddition of an in situ-generated N-methyl-N-methylenemethanideaminium intermediate with the quinoline derivative. nih.gov

Furthermore, the general principles of 1,3-dipolar cycloaddition reactions are well-established for the synthesis of five-membered heterocyclic rings. nih.gov These reactions, involving 1,3-dipoles like azomethine ylides with dipolarophiles, are a powerful tool for constructing pyrrolidine-containing compounds. nih.gov The application of these reactions to quinoline derivatives has been demonstrated in multicomponent reactions involving arynes, quinolines, and aldehydes, leading to the diastereoselective synthesis of benzoxazino quinoline derivatives. nih.gov Although not a direct cycloaddition with the this compound, this illustrates the capacity of the quinoline system to participate in such transformations.

Friedlander Reaction Modifications

The Friedlander annulation is a classical and highly effective method for the synthesis of quinolines, typically involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene group. ingentaconnect.com this compound, being a heterocyclic ortho-aminoaldehyde, is an ideal substrate for modifications of the Friedlander reaction, enabling the synthesis of fused polycyclic aromatic systems.

A notable application is the synthesis of benzo[b] benthamdirect.comresearchgate.netnaphthyridines through the Friedlander condensation of this compound with various active methylene compounds. benthamdirect.com This reaction is typically carried out in a basic medium. The versatility of this approach allows for the introduction of a range of substituents onto the resulting naphthyridine ring system, depending on the choice of the active methylene compound. benthamdirect.com

| Active Methylene Compound | Product |

| Malononitrile (B47326) | 2-Amino-3-cyanobenzo[b] benthamdirect.comresearchgate.netnaphthyridine |

| Ethyl cyanoacetate (B8463686) | 2-Amino-3-ethoxycarbonylbenzo[b] benthamdirect.comresearchgate.netnaphthyridine |

| Benzoylacetonitrile | 2-Phenyl-3-cyanobenzo[b] benthamdirect.comresearchgate.netnaphthyridine |

This table presents examples of products from the Friedlander condensation of this compound with different active methylene compounds.

The reaction proceeds through an initial aldol-type condensation between the carbaldehyde group of the quinoline and the active methylene compound, followed by an intramolecular cyclization and subsequent dehydration to form the new aromatic ring. Various catalysts, including acids and bases, can be employed to facilitate this transformation. ingentaconnect.com

Substitution Reactions on the Quinoline Ring System

The quinoline ring of this compound is susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing amino and carbaldehyde groups. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions, while the carbaldehyde is a deactivating group.

Halogenation (e.g., Bromination, Chlorination)

Direct halogenation of this compound is not a commonly reported transformation. The presence of the strongly activating amino group can lead to multiple substitutions and a lack of selectivity. A more prevalent strategy for obtaining halogenated derivatives is to start with an appropriately substituted precursor. The Vilsmeier-Haack reaction of acetanilides is a common method to produce 2-chloroquinoline-3-carbaldehydes. rsc.org

While direct bromination of this compound is not well-documented, theoretical considerations for the related 2-chloroquinoline-3-carbaldehyde (B1585622) suggest that electrophilic bromination would be challenging due to the deactivating nature of the chloro and aldehyde groups. rsc.org However, the synthesis of 7-bromo-2-chloroquinoline-3-carbaldehyde (B139717) is known, indicating that under specific conditions, halogenation at the 7-position of the quinoline ring is possible, likely starting from a pre-brominated aniline (B41778) derivative. rsc.org

The chloro substituent in 2-chloroquinoline-3-carbaldehyde is a versatile handle for further functionalization through nucleophilic substitution reactions. rsc.org The chlorine atom at the 2-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. rsc.org

Suzuki Reaction Applications for Aryl Substitutions

The Suzuki reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a powerful tool for forming carbon-carbon bonds. rsc.org This reaction has been successfully applied to 2-chloroquinoline-3-carbaldehyde for the introduction of aryl substituents at the 2-position of the quinoline ring.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-chloroquinoline-3-carbaldehydes with various arylboronic acids provides an efficient route to 2-aryl-quinoline-3-carbaldehydes. nih.gov This transformation is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base.

| Arylboronic Acid | Product |

| Phenylboronic acid | 2-Phenylquinoline-3-carbaldehyde |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)quinoline-3-carbaldehyde |

| 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)quinoline-3-carbaldehyde |

This table provides examples of 2-aryl-quinoline-3-carbaldehydes synthesized via the Suzuki reaction of 2-chloroquinoline-3-carbaldehyde with different arylboronic acids.

These palladium-catalyzed tandem reactions, which can involve the activation of the C-Cl bond, are not limited to Suzuki coupling. benthamdirect.com Other cross-coupling reactions, such as the Sonogashira coupling, have also been employed to introduce alkynyl groups at the 2-position of the quinoline ring starting from 2-chloroquinoline-3-carbaldehyde. ingentaconnect.com The versatility of these cross-coupling reactions makes them invaluable for the synthesis of a diverse library of substituted quinolines with potential applications in medicinal chemistry and materials science. nih.gov

Coordination Chemistry of 2 Aminoquinoline 3 Carbaldehyde Derivatives

Synthesis of Metal Complexes as Ligands

Derivatives of 2-aminoquinoline-3-carbaldehyde, particularly Schiff bases formed through condensation reactions, serve as versatile ligands for the synthesis of a variety of metal complexes. The general approach involves the reaction of the Schiff base ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions.

A common synthetic strategy involves the initial preparation of a Schiff base ligand by reacting this compound or its substituted analogues with an appropriate amine. bepls.commdpi.comacs.org For instance, a Schiff base can be synthesized by reacting 7-chloro-2-hydroxyquinoline-3-carbaldehyde (B3024804) with 2,2′-thiodianiline. acs.org The resulting ligand is then reacted with a metal salt, such as a metal(II) chloride or nitrate (B79036), in an alcoholic solvent to yield the desired complex. bepls.commdpi.com The pH of the reaction mixture is sometimes adjusted to the basic range to facilitate complexation. bepls.com

The molar ratio of the metal salt to the ligand is a critical factor that can influence the stoichiometry of the resulting complex. Both 1:1 and 1:2 metal-to-ligand ratios have been successfully employed to synthesize these complexes. acs.orgnih.gov

Zinc(II) Complexes

Zinc(II) complexes of Schiff base ligands derived from this compound have been synthesized and characterized. A general method for the synthesis of these complexes involves reacting a methanolic solution of the Schiff base ligand with a methanolic solution of a zinc(II) salt, such as zinc chloride (ZnCl₂) or zinc nitrate. bepls.comnih.govnih.gov The reaction is typically carried out under reflux for a few hours. nih.gov In some procedures, a base like triethylamine (B128534) is added to the ligand solution prior to the addition of the metal salt. nih.gov The resulting zinc(II) complexes are often obtained as precipitates which can be filtered, washed with methanol (B129727), and dried. bepls.com For example, a zinc(II) complex with the formula [Zn(H₂L)Cl] was synthesized from a ligand derived from 2-chloroquinoline-3-carbaldehyde (B1585622) and ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol. nih.gov Another study reported the synthesis of a zinc(II) complex in a 1:2 metal-to-ligand ratio from 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde. nih.gov

| Ligand | Zinc Salt | Molar Ratio (Metal:Ligand) | Solvent | Key Conditions | Reference |

| ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol) | ZnCl₂ | 1:1 | Methanol | Reflux, 3h, 80°C, triethylamine | nih.gov |

| 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | Not Specified | 1:2 | Methanol | Not Specified | nih.gov |

| Schiff bases from Quinolin-7-amine and aromatic aldehydes | Zn(II) salts | Not Specified | Methanol | Reflux, 2-3h, basic pH | bepls.com |

Copper(II) Complexes

The synthesis of copper(II) complexes with Schiff base ligands derived from this compound follows a similar protocol to that of the zinc(II) complexes. Typically, a solution of a copper(II) salt, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or copper(II) chloride dihydrate (CuCl₂·2H₂O), is added to a solution of the ligand in an appropriate solvent like methanol or ethanol. acs.orgnih.govnih.gov The reaction mixture is then refluxed for a period of time to facilitate the formation of the complex. acs.orgnih.gov The resulting copper(II) complexes can be isolated as solids upon cooling the reaction mixture. bepls.com For instance, a copper(II) complex, [Cu(H₂L)(H₂O)(NO₃)], was synthesized using a ligand derived from 2-chloroquinoline-3-carbaldehyde. nih.gov Another study reported the synthesis of copper(II) complexes in both 1:1 and 1:2 metal-to-ligand ratios from a Schiff base of 7-chloro-2-hydroxyquinoline-3-carbaldehyde and 2,2′-thiodianiline. acs.org

| Ligand | Copper Salt | Molar Ratio (Metal:Ligand) | Solvent | Key Conditions | Reference |

| ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol) | Cu(NO₃)₂·3H₂O | 1:1 | Methanol | Reflux, 3.5h, 80°C, triethylamine | nih.gov |

| 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | Not Specified | 1:2 | Methanol | Not Specified | nih.gov |

| (Z)-3-(((2-((2-aminophenyl) thio) phenyl)imino)methyl)-7-chloronaphthalen-2-ol | CuCl₂·2H₂O | 1:1 and 1:2 | Ethanol | Reflux, 3-4h, 60-70°C | acs.org |

| Schiff bases from Quinolin-7-amine and aromatic aldehydes | Cu(II) salts | Not Specified | Methanol | Reflux, 2-3h, basic pH | bepls.com |

Cobalt(II) Complexes

Cobalt(II) complexes of Schiff bases derived from this compound are typically synthesized by reacting the ligand with a cobalt(II) salt in an alcoholic solvent. bepls.commdpi.com For example, Schiff bases derived from the condensation of quinolin-7-amine with various aromatic aldehydes have been used to prepare cobalt(II) complexes. bepls.com The general procedure involves adding a methanolic solution of a cobalt(II) salt to a methanolic solution of the Schiff base, followed by refluxing the mixture for a few hours. bepls.com The pH of the reaction is often maintained at a slightly basic level. bepls.com Another approach involves the reaction of quinoline-3-carbohydrazide (B3054276) with various aldehydes to form Schiff bases, which are then reacted with cobalt(II) chloride to form the corresponding complexes. mdpi.com

Nickel(II) Complexes

The synthesis of nickel(II) complexes with Schiff base ligands derived from this compound has been reported. bepls.comnih.govnih.gov A common method involves the reaction of a nickel(II) salt, such as nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), with the Schiff base ligand in a 1:1 molar ratio in methanol. nih.gov The reaction mixture is typically refluxed for several hours. nih.gov For instance, the complex [Ni(H₂L)(NO₃)]·2H₂O was synthesized from a ligand derived from 2-chloroquinoline-3-carbaldehyde. nih.gov In another study, a new amino-azo-quinoline ligand was used to synthesize square planar nickel(II) complexes. nih.gov

| Ligand | Nickel Salt | Molar Ratio (Metal:Ligand) | Solvent | Key Conditions | Reference |

| ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol) | Ni(NO₃)₂·6H₂O | 1:1 | Methanol | Reflux, 3.5h, 80°C, triethylamine | nih.gov |

| Schiff bases from Quinolin-7-amine and aromatic aldehydes | Ni(II) salts | Not Specified | Methanol | Reflux, 2-3h, basic pH | bepls.com |

| Amino-azo-quinoline ligand H₂L | Nickel(II) acetate (B1210297) or chloride | Not Specified | Not Specified | Not Specified | nih.gov |

Vanadium(IV) Complexes

Characterization of Metal-Ligand Interactions in this compound Complexes

Infrared (IR) Spectroscopy is a fundamental tool for determining the coordination sites of the ligand. The IR spectrum of the free ligand is compared with that of the metal complex. A shift in the vibrational frequency of a particular functional group upon complexation indicates its involvement in bonding with the metal ion. For instance, a shift in the ν(C=N) (azomethine) stretching frequency is a strong indicator of the coordination of the imine nitrogen to the metal center. mdpi.comnih.gov Similarly, shifts in the bands corresponding to other potential donor atoms, such as phenolic oxygen or quinoline (B57606) nitrogen, can confirm their participation in coordination. mdpi.com

UV-Visible Spectroscopy provides information about the electronic transitions within the complex and can help in deducing the geometry of the metal ion's coordination sphere. The appearance of new absorption bands in the visible region for the complexes, which are absent in the free ligand, is often attributed to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is useful for characterizing the ligand and confirming its structure. mdpi.comnih.gov While the paramagnetism of some metal ions can lead to broad or shifted signals, changes in the chemical shifts of protons near the coordination sites upon complexation can provide evidence for metal-ligand binding. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the complexes, which helps in confirming their stoichiometry. nih.gov

Molar Conductance Measurements are performed to determine the electrolytic nature of the complexes. Low molar conductivity values typically suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion. mdpi.com

Magnetic Susceptibility Measurements are crucial for determining the magnetic moment of the complexes, which in turn provides information about the oxidation state and spin state of the metal ion, as well as the geometry of the complex. mdpi.com For example, magnetic moment values can help distinguish between square planar, tetrahedral, and octahedral geometries for a given metal ion. mdpi.com

Thermogravimetric Analysis (TGA) is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. nih.gov

X-ray Diffraction (XRD) , particularly single-crystal X-ray diffraction, provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govresearchgate.net Powder XRD can be used to confirm the crystalline nature of the synthesized complexes. nih.govnih.gov

Computational Studies , such as Density Functional Theory (DFT), are increasingly being used to complement experimental data. DFT calculations can provide insights into the electronic structure, bonding, and spectroscopic properties of the complexes, helping to validate the proposed structures. nih.govresearchgate.net

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of ligand coordination sites (e.g., azomethine nitrogen, phenolic oxygen). mdpi.comnih.gov |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry of the metal ion. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of ligand structure, evidence of metal-ligand binding. mdpi.comnih.gov |

| Mass Spectrometry (MS) | Molecular weight and stoichiometry of the complex. nih.gov |

| Molar Conductance | Electrolytic nature of the complex. mdpi.com |

| Magnetic Susceptibility | Magnetic moment, oxidation state, spin state, and geometry of the metal ion. mdpi.com |

| Thermogravimetric Analysis (TGA) | Thermal stability, presence of coordinated/lattice water. nih.gov |

| X-ray Diffraction (XRD) | Definitive structural information (bond lengths, angles, coordination geometry). nih.govresearchgate.net |

| Computational Studies (DFT) | Electronic structure, bonding, validation of experimental data. nih.govresearchgate.net |

Spectroscopic Analysis of Coordination Modes

The elucidation of the coordination modes of this compound derivatives with metal ions relies heavily on a combination of spectroscopic techniques. These methods provide critical insights into the structural changes that occur upon complexation, identifying the specific donor atoms involved in the metal-ligand bonding.

Infrared (IR) Spectroscopy is a fundamental tool for identifying the coordinating atoms. In the IR spectra of Schiff base derivatives of this compound, a key indicator of coordination is the shift in the vibrational frequency of the azomethine group (C=N). This band typically appears in the 1608-1619 cm⁻¹ region in the free ligand and shifts to lower or higher wavenumbers upon complexation, indicating the involvement of the azomethine nitrogen in coordination to the metal center. ekb.egmdpi.com Another important region is the carbonyl (C=O) stretching frequency of the aldehyde group, which is expected to shift upon coordination if the oxygen atom is involved in bonding. For instance, in metal complexes of Schiff bases derived from quinoline-3-carbohydrazide, the coordination via the azomethine nitrogen and carbonyl oxygen was revealed by shifts in their respective IR bands. mdpi.com Similarly, for derivatives containing hydroxyl groups, a shift in the phenolic C-O stretching vibration can indicate coordination through the oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides valuable information about the ligand's structure in solution and how it changes upon complexation. In ¹H NMR spectra, the chemical shift of the azomethine proton (-CH=N-) is particularly sensitive to coordination. mdpi.com A downfield or upfield shift of this proton signal upon addition of a metal ion is a strong indication of the involvement of the azomethine nitrogen in the coordination sphere. For example, in the ¹H-NMR spectra of Schiff base ligands derived from quinoline-3-carbohydrazide, the azomethine proton peak is the most affected by complexation with metal ions. mdpi.com Furthermore, changes in the chemical shifts of the aromatic protons of the quinoline ring can suggest the participation of the quinoline nitrogen in coordination.

UV-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the ligand and its metal complexes. The UV-Vis spectrum of the free ligand typically shows absorption bands corresponding to π→π* and n→π* transitions. Upon complexation, these bands may shift to longer or shorter wavelengths (bathochromic or hypsochromic shift), and new bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. These changes provide evidence of complex formation and can offer insights into the geometry of the coordination sphere.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the stoichiometry of the metal complexes. The mass spectrum of a complex will show a molecular ion peak corresponding to the [M+L] or [M+2L] species, providing direct evidence for the metal-to-ligand ratio in the complex.

| Spectroscopic Technique | Key Observable Change | Implication |

| Infrared (IR) | Shift in azomethine (C=N) stretching frequency | Involvement of azomethine nitrogen in coordination. |

| Shift in carbonyl (C=O) stretching frequency | Involvement of aldehyde oxygen in coordination. | |

| NMR | Change in chemical shift of azomethine proton | Involvement of azomethine nitrogen in coordination. |

| Change in chemical shifts of quinoline protons | Potential involvement of quinoline nitrogen in coordination. | |

| UV-Visible | Shift in absorption bands and appearance of new bands | Confirmation of complex formation and information on coordination geometry. |

| Mass Spectrometry | Molecular ion peaks corresponding to metal-ligand species | Determination of the stoichiometry of the complex. |

Binding Stoichiometry and Formation Constants Determination

Understanding the stoichiometry and stability of the metal complexes formed by this compound derivatives is crucial for their potential applications. Several methods are employed to determine these parameters.

Method of Continuous Variations (Job's Plot) is a widely used spectrophotometric method to determine the stoichiometry of a metal-ligand complex in solution. nih.govnih.gov The method involves preparing a series of solutions where the mole fraction of the ligand and metal ion is varied while keeping the total molar concentration constant. The absorbance of these solutions at a wavelength where the complex absorbs maximally is then plotted against the mole fraction of one of the components. The stoichiometry of the complex is indicated by the mole fraction at which the maximum absorbance is observed. For instance, a maximum at a mole fraction of 0.5 suggests a 1:1 stoichiometry, while a maximum at 0.33 would indicate a 1:2 (metal:ligand) stoichiometry. nih.gov

Mole Ratio Method is another spectrophotometric technique used to determine the stoichiometry of a complex. In this method, the concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied. The absorbance of the resulting solutions is measured and plotted against the molar ratio of the ligand to the metal ion. The plot will typically show an increase in absorbance until the stoichiometric ratio is reached, after which the absorbance plateaus. The point of inflection in the plot corresponds to the stoichiometry of the complex.

Spectroscopic Titration can be used to determine both the stoichiometry and the formation constant (also known as the stability constant, Kf) of a complex. This involves titrating a solution of the metal ion with a solution of the ligand (or vice versa) and monitoring the change in a spectroscopic property, such as absorbance or fluorescence, as a function of the titrant volume. By analyzing the resulting titration curve, one can determine the stoichiometry of the complex and calculate the formation constant, which provides a quantitative measure of the stability of the complex in solution.

| Method | Principle | Information Obtained |

| Method of Continuous Variations (Job's Plot) | Absorbance is measured for a series of solutions with varying mole fractions of metal and ligand at a constant total concentration. | Stoichiometry of the complex. nih.govnih.gov |

| Mole Ratio Method | Absorbance is measured for a series of solutions with a fixed metal concentration and varying ligand concentration. | Stoichiometry of the complex. |

| Spectroscopic Titration | A spectroscopic property (e.g., absorbance) is monitored during the titration of a metal solution with a ligand solution. | Stoichiometry and formation constant (Kf) of the complex. |

Computational and Theoretical Studies of 2 Aminoquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been successfully employed to understand their fundamental characteristics.

Analysis of Molecular Orbitals and Energy Gaps

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. A smaller energy gap generally implies higher reactivity and lower stability.

The following table, based on data for related heterocyclic compounds, illustrates the typical range of HOMO-LUMO energy gaps that might be expected for 2-Aminoquinoline-3-carbaldehyde and its derivatives.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzo[b] researchgate.netresearchgate.netnaphthyridines | Data not available | Data not available | ~7 |

| Pyridazine with CN radicals | Data not available | Data not available | Decreased upon substitution |

| BeO Clusters (for comparison) | Data not available | Data not available | 6.738 - 7.127 (pristine) |

Note: The data presented is for related compound classes and serves as an illustrative example.

Prediction of Spectroscopic Properties

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and UV-Visible spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. For instance, in a study of quinoline derivatives, DFT calculations were used to assign the principal vibrational numbers through Potential Energy Distribution (PED) analysis. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and UV-Visible absorption spectra. rsc.orgnih.gov

For this compound, DFT could be used to simulate its vibrational spectrum, helping to identify characteristic peaks corresponding to the amino, quinoline, and carbaldehyde functional groups. TD-DFT calculations could predict the wavelengths of maximum absorption (λmax), providing insights into its photophysical properties and potential applications in areas like fluorescent probes or organic light-emitting diodes (OLEDs). researchgate.net Studies on similar compounds like 2-aminochromone-3-carboxaldehyde have shown good agreement between experimental and TD-DFT calculated spectroscopic data. researchgate.netrsc.orgnih.gov

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction mode of a small molecule (ligand) with a biological macromolecule, typically a protein (receptor).

Elucidating Binding Energies and Interaction Profiles

Molecular docking studies on quinoline derivatives have demonstrated their potential to interact with various biological targets, including enzymes and receptors implicated in diseases like cancer and microbial infections. The binding affinity, often expressed as a binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. A more negative binding energy indicates a stronger and more stable interaction.

While specific docking studies on this compound are not detailed in the provided search results, research on related quinoline derivatives highlights the potential for strong binding to various protein targets. For example, a study on quinoline derivatives as anti-tubercular agents showed a binding energy of -18.8 kcal/mol for the most promising compound against DNA gyrase, which was significantly better than the standard drug isoniazid (B1672263) (-14.6 kcal/mol). nih.gov Another study on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein reported binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov These studies suggest that the quinoline scaffold, as present in this compound, is a viable starting point for designing potent inhibitors. The interaction profile typically involves a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

The following table summarizes binding energy data from studies on related quinoline derivatives, providing a reference for the potential binding affinities of this compound with various protein targets.

| Ligand (Quinoline Derivative) | Protein Target | Binding Energy (kcal/mol) |

| Compound 10 (anti-tubercular) | DNA gyrase | -18.8 |

| Isoniazid (standard drug) | DNA gyrase | -14.6 |

| 2H-thiopyrano[2,3-b]quinoline | CB1a | -5.3 to -6.1 |

Note: This data is for related quinoline derivatives and illustrates the potential binding capabilities of this class of compounds.

Identifying Key Amino Acid Residues in Binding Sites

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions are fundamental to the ligand's binding affinity and selectivity. Hydrogen bonds, in particular, play a significant role in stabilizing the ligand-protein complex.

Studies on quinoline derivatives have identified several amino acid residues that are important for binding. For instance, in the docking of 2H-thiopyrano[2,3-b]quinoline derivatives with the CB1a protein, interactions with residues such as ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, and GLU-9 were observed. nih.gov Similarly, research on other heterocyclic compounds has highlighted the importance of specific amino acid interactions in determining biological activity. researchgate.net For this compound, the amino and carbaldehyde groups are likely to participate in hydrogen bonding with polar amino acid residues in a target binding site, while the quinoline ring can engage in hydrophobic and π-stacking interactions. Understanding these specific interactions is critical for the rational design of more potent and selective analogs.

Mechanistic and Target Oriented Biological Investigations of 2 Aminoquinoline 3 Carbaldehyde Derivatives

Enzyme Inhibition Studies

Inhibition of Bacterial Enzymes

Recent research has identified 2-aminoquinoline-based compounds as a promising class of inhibitors targeting bacterial enzymes, which could offer a strategy against antibiotic-resistant pathogens. researchgate.net One area of focus has been the inhibition of bacterial nitric oxide synthase (bNOS), an enzyme that protects certain Gram-positive bacteria like Bacillus anthracis and Staphylococcus aureus from oxidative stress and antibiotics. researchgate.net Studies have shown that certain aminoquinolines can effectively target the bNOS active site. researchgate.net

Furthermore, novel quinoline (B57606) derivatives have been developed as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. nih.gov These compounds have demonstrated potent antibacterial activity in both in vitro and in vivo models. nih.gov Another important target is the methionine aminopeptidase (B13392206) 1 (MetAP1) of Leishmania donovani (LdMetAP1), a crucial enzyme for the parasite's survival. nih.gov Screening of newly synthesized quinoline-carbaldehyde derivatives led to the identification of specific inhibitors of LdMetAP1 that compete with the substrate for binding to the active site. nih.gov These inhibitors showed high affinity for LdMetAP1 and were less effective against the human counterpart, suggesting potential for selective targeting. nih.gov

Interactive Table: Inhibition of Bacterial Enzymes by Quinoline Derivatives

| Derivative Class | Target Enzyme | Target Organism | Key Findings |

| Aminoquinolines | Bacterial Nitric Oxide Synthase (bNOS) | Bacillus anthracis, Staphylococcus aureus | Target the bNOS active site, offering a potential antibacterial strategy. researchgate.net |

| Quinoline derivatives | DNA Gyrase and Topoisomerase IV | Bacteria | Potent in vitro and in vivo antibacterial activity. nih.gov |

| Quinoline-carbaldehyde derivatives | Methionine Aminopeptidase 1 (LdMetAP1) | Leishmania donovani | Identified as novel and specific inhibitors that compete with the substrate. nih.gov |

Modulation of Protein Kinase CK2 Activity

Protein kinase CK2 is a serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. tandfonline.comnih.gov Its dysregulation is associated with various diseases, making it an attractive therapeutic target. tandfonline.com Derivatives of 3-quinoline carboxylic acid, which can be synthesized from 2-aminoquinoline-3-carbaldehyde precursors, have been investigated as CK2 inhibitors. tandfonline.com

In one study, a series of 2-aminoquinoline-3-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit CK2. tandfonline.com Several of these compounds were found to be potent inhibitors, with IC50 values in the low micromolar range. tandfonline.com The structure-activity relationship studies revealed that the substitution pattern on the quinoline ring plays a crucial role in their inhibitory activity. tandfonline.com Specifically, the presence of an amino group at the 2-position was found to be important for the observed inhibitory effects. tandfonline.com

Interactive Table: Inhibition of Protein Kinase CK2 by 2-Aminoquinoline-3-carboxylic Acid Derivatives

| Compound Type | IC50 Range (µM) | Key Structural Feature | Reference |

| 2-Aminoquinoline-3-carboxylic acid derivatives | 0.65 - 18.2 | Amino group at the 2-position | tandfonline.com |

Inhibition of Nitric Oxide Synthase

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.govmaastrichtuniversity.nl Overproduction of NO by nNOS is linked to neurodegenerative disorders, making selective nNOS inhibitors therapeutically valuable. nih.govnih.gov 2-Aminoquinolines have emerged as a promising scaffold for developing bioavailable nNOS inhibitors. nih.gov

Researchers have synthesized and tested various 7-substituted 2-aminoquinoline (B145021) derivatives for their inhibitory activity against the different NOS isoforms. nih.govresearchgate.net Several of these compounds have demonstrated high potency and selectivity for nNOS over eNOS and iNOS. researchgate.net X-ray crystallography studies have revealed that these aminoquinolines mimic the binding of the natural substrate, L-arginine, to the active site of the enzyme. researchgate.net Efforts to improve the properties of these inhibitors have focused on introducing hydrophilic groups to enhance their interaction with the human nNOS-specific residue His342, thereby improving potency and selectivity. nih.gov

Interactive Table: Potency and Selectivity of 2-Aminoquinoline-Based nNOS Inhibitors

| Compound Scaffold | Key Feature | Advantage | Reference |

| 7-Substituted 2-aminoquinoline | Potent and isoform-selective | Good permeability and low efflux, suggesting high oral bioavailability potential. researchgate.net | researchgate.net |

| 2-Aminoquinolines with hydrophilic groups | Interaction with His342 | Improved human nNOS potency and selectivity. nih.gov | nih.gov |

Molecular Interactions with Cellular Pathways and Components

Interaction with Natural Killer T (NKT) Cells and Macrophages

Natural Killer T (NKT) cells are a unique subset of T lymphocytes that recognize lipid antigens presented by the CD1d molecule. nih.gov They play a crucial role in the bridge between the innate and adaptive immune systems. Macrophages, as antigen-presenting cells, express CD1d and are known to interact with NKT cells. nih.govnih.gov This interaction is vital for immune surveillance and response to various pathogens and tumors. nih.gov

The crosstalk between NKT cells and macrophages can be modulated by various factors. For instance, in certain infection models, iNKT cells can enhance the phagocytic capacity of macrophages. nih.gov In humans, activated iNKT cells can influence the survival and polarization of macrophages. nih.gov This interaction is often dependent on CD1d-mediated antigen presentation and co-stimulatory signals like the CD40-CD40L pathway. nih.gov While direct studies on the interaction of this compound derivatives with this specific axis are limited, the immunomodulatory properties of quinoline-based compounds suggest a potential for such interactions.

Modulating Immune Responses and Cytokine Expression

The immune-modulating effects of quinoline derivatives extend to their influence on cytokine expression. Cytokines are small proteins that are critical for controlling the growth and activity of other immune system cells and blood cells. The interaction between NKT cells and macrophages, for example, can lead to the secretion of various cytokines that shape the ensuing immune response. nih.gov

For instance, upon activation, iNKT cells can secrete cytokines like IL-4, which can prime nearby macrophages. nih.gov In the context of certain infections, iNKT cells have been shown to secrete GM-CSF in the presence of infected macrophages, a cytokine sufficient to control the pathogen's growth. nih.gov The inhibition of enzymes like nNOS by 2-aminoquinoline derivatives can also have downstream effects on immune responses, as NO is a key signaling molecule in the immune system. nih.gov By modulating the activity of such enzymes and cellular pathways, this compound derivatives have the potential to fine-tune immune responses and cytokine profiles, an area ripe for further investigation.

Influence on Bacterial Cell Wall Synthesis